(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
Brand Name:
Vulcanchem
CAS No.:
158060-63-0
VCID:
VC21107361
InChI:
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1
SMILES:
C1=CC2=C(C3C(O3)C=C2)N=C1
Molecular Formula:
C9H7NO
Molecular Weight:
145.16 g/mol
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
CAS No.: 158060-63-0
Cat. No.: VC21107361
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158060-63-0 |
|---|---|
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
| Standard InChI | InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
| Standard InChI Key | VHKOGTWROZZNFC-CBAPKCEASA-N |
| Isomeric SMILES | C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
| SMILES | C1=CC2=C(C3C(O3)C=C2)N=C1 |
| Canonical SMILES | C1=CC2=C(C3C(O3)C=C2)N=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator